molecular formula C14H18O4 B7823596 Ethyl 2-(4-acetylphenoxy)-2-methylpropionate CAS No. 29884-24-0

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate

Cat. No.: B7823596
CAS No.: 29884-24-0
M. Wt: 250.29 g/mol
InChI Key: IWZIHRDNGZLBRJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-methylpropionate backbone, with a 4-acetylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-acetylphenoxy)-2-methylpropionate typically involves the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid ester under basic conditions. The intermediate formed is then oxidized and subsequently hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-acetylphenoxy)-2-methylpropionate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(4-acetylphenoxy)-2-methylpropionate can be compared with other similar compounds, such as:

    Methyl 2-(4-acetylphenoxy)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-(4-Hydroxyphenoxy)alkanoic acid esters: These compounds have a hydroxy group instead of an acetyl group.

The uniqueness of this compound lies in its specific ester and acetyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-acetylphenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-17-13(16)14(3,4)18-12-8-6-11(7-9-12)10(2)15/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZIHRDNGZLBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29884-24-0
Record name Ethyl 2-(4-acetylphenoxy)-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29884-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-acetylphenoxy)-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The ethyl 2-(4-acetylphenoxy)isobutyrate used as starting material was itself prepared as follows: 54.4 g of 4-hydroxyacetophenone, 375 ml of ethyl 2-bromoisobutyrate, 175 g of potassium carbonate, 1.2 liters of methyl isobutyl ketone and 3 g of potassium iodide are introduced into a three-necked flask equipped with a stirrer and a condenser. The whole is heated under reflux for 20 hours, then cooled, filtered and concentrated to dryness. The residue is chromatographed on 4 liters of Amicon silica (0.035-0.070 mm) while eluting with dichloromethane. The fractions retained are concentrated to dryness to yield 100 g of ethyl 2-(4-acetylphenoxy)isobutyrate in the form of a thick liquid (quantitative yield).
Name
ethyl 2-(4-acetylphenoxy)isobutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
54.4 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two

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